molecular formula C15H16ClNO3S B497483 N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide CAS No. 694509-04-1

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

カタログ番号: B497483
CAS番号: 694509-04-1
分子量: 325.8g/mol
InChIキー: OPKGUGLIIPTPHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClNO3S and its molecular weight is 325.8g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-3-20-12-7-9-13(10-8-12)21(18,19)17-15-6-4-5-14(16)11(15)2/h4-10,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKGUGLIIPTPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Preliminary Toxicity Screening of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide: A Tiered Approach to Early Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment, preventing late-stage attrition that incurs significant financial and temporal costs.[1][2] This guide presents a comprehensive, tiered strategy for the preliminary toxicity screening of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide, a novel chemical entity (NCE). By integrating computational toxicology with a suite of robust in vitro assays, this framework provides a systematic approach to characterizing the compound's initial safety profile. We detail the rationale and methodologies for assessing cytotoxicity, genotoxicity, and key organ-specific toxicities, including cardiotoxicity and hepatotoxicity. This document is designed to provide drug development professionals with the foundational knowledge to make early, data-driven go/no-go decisions.

Introduction: The Imperative for Early-Stage Toxicity Profiling

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is a benzenesulfonamide derivative. As with any NCE, a thorough evaluation of its safety profile is paramount before committing to extensive preclinical and clinical development.[3] The high rate of compound failure due to unforeseen toxicity underscores the need for a front-loaded, predictive, and efficient screening funnel.[1][2]

This guide proposes a multi-tiered approach, beginning with cost-effective in silico models to flag potential hazards, followed by a cascade of in vitro assays to provide empirical biological data. This strategy is designed to:

  • Reduce and Refine Animal Testing: By identifying liabilities early, we align with the "3Rs" principles (Replacement, Reduction, Refinement) of animal testing.[1]

  • Enable Early Decision-Making: Provides clear, actionable data to prioritize or deprioritize candidates.[4]

  • Inform Structure-Activity Relationships (SAR): Guides medicinal chemistry efforts to mitigate identified toxicities while preserving desired efficacy.

Tier 1: In Silico Toxicological Assessment

The initial step involves a computational, or in silico, evaluation of the compound's structure to predict its potential for adverse effects.[5][6] These methods use sophisticated algorithms and vast databases of known chemical properties and toxicological outcomes to identify potential liabilities.[7][8]

Core Directive: The goal is not to definitively label the compound as "toxic" but to generate hypotheses and guide subsequent experimental testing.

Methodologies:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a compound's physicochemical properties with its biological activities, including toxicity.[6]

  • Expert Systems: Rule-based systems, such as those identifying "structural alerts" or "toxicophores," flag molecular substructures known to be associated with specific toxicities (e.g., mutagenicity, carcinogenicity).[7][8]

The workflow for this tier is a logical progression from structural input to a consolidated hazard report.

G cluster_0 Tier 1: In Silico Workflow A Input: Compound Structure (SMILES/SDF) B QSAR Modeling (e.g., Toxicity Estimation Software Tool - T.E.S.T.) A->B C Expert System Analysis (e.g., DEREK Nexus, OECD QSAR Toolbox) A->C D Database Cross-Referencing (e.g., PubChem, ToxNet) A->D E Integrated Hazard Report Generation (Mutagenicity, Carcinogenicity, Organ Toxicity Alerts) B->E C->E D->E

Caption: Workflow for the in silico preliminary toxicity assessment.

Tier 2: General In Vitro Cytotoxicity Profiling

Should the in silico assessment not reveal prohibitive liabilities, the next tier involves assessing the compound's effect on cell viability using cultured human cell lines. This provides the first empirical measure of its concentration-dependent toxicity. We employ orthogonal assays that measure distinct cellular health parameters to ensure a robust and validated dataset.[9]

Assay 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which is indicative of overall cell metabolic function.[9][10] Viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[9][10] It serves as a direct marker of cytotoxicity resulting from compromised membrane integrity.[11]

Experimental Protocol: General Cytotoxicity Screening
  • Cell Line Selection: Utilize a panel of relevant human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to identify potential organ-specific cytotoxicity.[12][13]

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare a serial dilution of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (e.g., from 0.1 µM to 100 µM) in the appropriate culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤0.5%).[15] Treat cells for 24 and 48 hours.

  • Assay Execution (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.[14]

    • Measure absorbance at ~570 nm.[14]

  • Assay Execution (LDH):

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture and incubate at room temperature, protected from light.[14]

    • Measure absorbance at ~490 nm.[14]

  • Data Analysis: Calculate cell viability (for MTT) or cytotoxicity (for LDH) as a percentage relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineAssayTime PointIC50 (µM)
HepG2MTT24 hr> 100
HepG2MTT48 hr85.2
HepG2LDH48 hr91.5
HEK293MTT48 hr> 100
HEK293LDH48 hr> 100

Tier 3: Specific Toxicity Liability Assessment

Based on the general cytotoxicity profile and in silico alerts, targeted assays are performed to investigate specific, high-impact toxicities that are common causes of drug development failure.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a compound's potential to induce DNA mutations.[16][17] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[18] A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Causality: The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) because some chemicals only become mutagenic after being metabolized.[16][19] This is a critical self-validating step to mimic mammalian metabolism.

G cluster_1 Ames Test Workflow (OECD 471) A Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) B Dose-ranging with test compound A->B C Incubate with bacteria (+/- S9 metabolic activation) B->C D Plate on minimal glucose agar C->D E Incubate for 48-72 hours D->E F Count revertant colonies E->F G Compare to negative control F->G

Caption: Simplified workflow for the Ames bacterial reverse mutation test.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[20][21][22] Therefore, early assessment of hERG liability is a regulatory expectation and a critical safety checkpoint.

Methodology: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel function.[22][23] This technique provides a direct, functional measurement of the ion current in cells stably expressing the hERG channel.

Experimental Protocol Outline:

  • Cell Line: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.

  • System: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch).[22]

  • Procedure:

    • Obtain a stable whole-cell recording.

    • Apply a specific voltage protocol to elicit the characteristic hERG current.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the percentage inhibition of the hERG current tail-peak.[22]

  • Data Analysis: Calculate the IC50 value for hERG inhibition. A potent IC50 value (e.g., <10 µM) is a significant finding that requires careful consideration.

Hepatotoxicity: Multiparametric High-Content Screening

Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[15] While the initial cytotoxicity screen in HepG2 cells is informative, a deeper investigation using high-content screening (HCS) can provide mechanistic insights.[12]

Rationale: HCS combines automated microscopy and sophisticated image analysis to simultaneously measure multiple parameters of cellular health in response to a toxic challenge.[12][15] This multiparametric approach provides a more detailed "toxicity signature" than single-endpoint assays.

Key Parameters Measured:

  • Cell Loss and Nuclear Morphology (DNA damage, apoptosis)[12]

  • Mitochondrial Membrane Potential (Mitochondrial dysfunction)[15]

  • Reactive Oxygen Species (ROS) and Glutathione (GSH) Levels (Oxidative stress)[15]

Data Integration and Risk Assessment

The final step is to synthesize the data from all three tiers to form a preliminary risk profile for N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide.

  • In Silico: Did the models raise any structural alerts for mutagenicity or other specific toxicities?

  • Cytotoxicity: What is the compound's potency (IC50) against different cell lines? A large window between the projected therapeutic concentration and the cytotoxic concentration is desired.

  • Specific Liabilities: Is there evidence of genotoxicity (Ames), cardiotoxicity (hERG inhibition), or specific hepatotoxicity mechanisms?

A compound with a positive Ames test, potent hERG inhibition (<1 µM), or significant cytotoxicity at low concentrations (<10 µM) would be flagged as high-risk. Conversely, a compound with no in silico alerts, an IC50 >100 µM, a negative Ames test, and a hERG IC50 >30 µM would have a favorable preliminary safety profile, warranting further development.

Conclusion

This technical guide outlines a logical, tiered, and scientifically rigorous framework for the preliminary toxicity screening of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide. By beginning with predictive computational methods and progressing through validated in vitro general and specific toxicity assays, this strategy provides a robust foundation for early safety assessment. The integration of these data allows for an informed, evidence-based approach to advancing only the most promising and safest candidates through the drug development pipeline.

References

  • Hepatotoxicity Assay, Human HepG2 Cells. Millipore. (URL not available for direct linking, but can be found by searching the title.)
  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • In silico toxicology in drug discovery - concepts based on three-dimensional models. ALTEX. [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. REPROCELL. [Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology. [Link]

  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. Current Protocols. [Link]

  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. ITR Laboratories. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). [Link]

  • In Silico Toxicology in Drug Development. Toxometris.ai. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • hERG Assay Services. Reaction Biology. [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. [Link]

  • Hepatotoxicity prediction based on HepG2 cells and comparison to PHH. ResearchGate. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment. [Link]

  • In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. International Journal of Molecular Sciences. [Link]

  • Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics. [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. [Link]

Sources

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide binding affinity and enzyme kinetics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Biochemical Profile of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

Abstract

This guide provides a comprehensive framework for the detailed biochemical characterization of novel small molecule compounds, using N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide as a representative example. As a Senior Application Scientist, the goal of this document is to move beyond simple protocol recitation. Instead, this guide elucidates the causal reasoning behind experimental choices, integrates self-validating systems within protocols, and grounds all claims in authoritative scientific literature. We will explore the essential techniques for determining drug-target engagement and its functional consequences, specifically focusing on binding affinity via Surface Plasmon Resonance (SPR) and the characterization of enzyme kinetics. The intended audience—researchers, scientists, and drug development professionals—will gain both the theoretical understanding and the practical, step-by-step methodologies required to rigorously evaluate a compound's mechanism of action. All quantitative data is summarized for clarity, and key workflows are visualized using Graphviz diagrams to enhance comprehension.

Part 1: Introduction to N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

Chemical Structure and Properties

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is a specific chemical entity whose biochemical properties are not widely documented in public literature. Its structure, featuring a substituted phenyl ring linked to an ethoxybenzenesulfonamide core, suggests potential interactions with a variety of biological targets. The sulfonamide group is a well-known pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants, often targeting enzymes. The precise nature of its target engagement and functional effect, however, can only be determined through empirical investigation.

Chemical Structure:

  • Core Moiety: Benzenesulfonamide

  • Substitutions:

    • An N-linked 3-chloro-2-methylphenyl group

    • A 4-ethoxy group on the benzene ring

The compound's characterization is essential for understanding its potential as a therapeutic agent or a research tool. The following sections will detail the process for such a characterization.

Hypothesized Mechanism of Action

Given the sulfonamide core, a primary hypothesis is that N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide acts as an enzyme inhibitor. Sulfonamides are known to target and inhibit various enzymes, most classically carbonic anhydrases. However, the specific substitutions on the phenyl rings could direct its activity towards other enzyme families, such as kinases, proteases, or others that possess a binding pocket complementary to its structure. The primary goal of our investigation will be to identify a target and quantify the compound's effect on its function.

Part 2: Foundational Principles: Binding Affinity & Enzyme Kinetics

The Significance of Binding Affinity in Drug-Target Interactions

Binding affinity is the measure of the strength of the non-covalent interaction between a single molecule (e.g., our compound, the "analyte") and its binding partner (e.g., a target protein, the "ligand"). It is a cornerstone of pharmacology, as high affinity is often a prerequisite for a drug's potency.

  • Key Concepts:

    • KD (Equilibrium Dissociation Constant): This is the most common measure of affinity. It is defined as the concentration of analyte at which 50% of the ligand binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity. The relationship is defined by KD = koff / kon.

    • kon (Association Rate Constant): This describes the rate at which the analyte binds to the ligand (units: M-1s-1).

    • koff (Dissociation Rate Constant): This describes the rate at which the analyte-ligand complex breaks apart (units: s-1). A slow koff is often desirable for sustained drug action.

Understanding Enzyme Kinetics

If our compound binds to an enzyme, it is crucial to understand how that binding event affects the enzyme's catalytic function. Enzyme kinetics provides this information.

  • Key Parameters:

    • Vmax (Maximum Velocity): The maximum rate of reaction when the enzyme is saturated with the substrate.

    • Km (Michaelis Constant): The concentration of substrate at which the reaction rate is half of Vmax. It is often used as an inverse measure of the substrate's affinity for the enzyme.

    • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time (Vmax / [E], where [E] is the total enzyme concentration).

    • Catalytic Efficiency (kcat/Km): This ratio represents the enzyme's overall efficiency in converting substrate to product and is a crucial parameter for comparing the efficacy of different enzymes or the effect of an inhibitor.

  • Modes of Enzyme Inhibition:

    • Competitive: The inhibitor binds to the active site, preventing substrate binding. This increases the apparent Km but does not change Vmax.

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site, altering the enzyme's conformation and reducing its efficiency. This decreases Vmax but does not change Km.

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vmax and Km.

    • Mixed: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.

Part 3: Experimental Design & Protocols

Workflow for Characterizing a Novel Inhibitor

The logical flow for characterizing a compound like N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide involves a multi-stage process. First, we confirm direct physical binding to the purified target protein. Second, we determine the functional consequence of that binding on the enzyme's catalytic activity.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional (Kinetic) Characterization A Immobilize Purified Target Protein on Sensor Chip B Inject Serial Dilutions of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide A->B C Measure Association (kon) and Dissociation (koff) Rates B->C D Calculate Equilibrium Dissociation Constant (KD) C->D E Determine IC50: Enzyme Assay with Varying Inhibitor Concentration D->E Binding Confirmed, Proceed to Functional Assay F Mechanism of Inhibition Study: Enzyme Assay with Varying Substrate and Inhibitor Concentrations E->F G Generate Michaelis-Menten and Lineweaver-Burk Plots F->G H Determine Vmax, Km, and Type of Inhibition G->H I Synthesize Data: Correlate Binding Affinity (KD) with Functional Potency (IC50/Ki) H->I

Caption: Workflow for inhibitor characterization.

Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time interactions between molecules. It is the gold standard for determining kinetic parameters like kon and koff.

  • 3.2.1. Principle of SPR A target protein (ligand) is immobilized on a gold-plated sensor chip. Polarized light is directed at the chip, and at a specific angle (the resonance angle), it excites surface plasmons, causing a dip in reflected light intensity. When an analyte flows over the chip and binds to the ligand, the refractive index at the surface changes, shifting the resonance angle. This change is measured in real-time and is proportional to the mass accumulating on the surface.

  • 3.2.2. Step-by-Step Protocol

    • Chip Preparation & Ligand Immobilization:

      • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

      • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). This creates reactive esters.

      • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein's primary amines will form covalent amide bonds with the chip surface.

      • Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without the protein to allow for subtraction of bulk refractive index changes.

    • Analyte Interaction Analysis:

      • Prepare a dilution series of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected KD (e.g., 0.1x to 10x KD). If the KD is unknown, a wide range (e.g., 1 nM to 10 µM) is a good starting point.

      • Inject each concentration of the analyte over the ligand and reference flow cells for a set amount of time (e.g., 180 seconds) to observe the association phase.

      • Follow this with an injection of running buffer alone for an extended period (e.g., 600 seconds) to observe the dissociation phase.

      • Between each analyte injection, perform a regeneration step by injecting a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and prepare the surface for the next cycle. This step must be optimized to ensure complete removal without damaging the immobilized ligand.

  • 3.2.3. Data Analysis and Interpretation

    • The raw data, called a sensorgram, plots the response units (RU) versus time.

    • After subtracting the reference channel signal, the resulting curves are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This fitting process yields the kon and koff values.

    • The KD is then calculated as koff / kon.

Table 1: Hypothetical SPR Data for N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

ParameterValueUnitInterpretation
kon (Association Rate)1.5 x 105M-1s-1Moderately fast binding to the target.
koff (Dissociation Rate)3.0 x 10-3s-1Moderately slow dissociation; the complex has a half-life of ~3.8 minutes.
KD (Dissociation Constant) 20 nM High affinity, indicating a strong interaction.
Protocol 2: Characterization of Enzyme Kinetics

Once binding is confirmed, the next step is to measure its functional impact on enzymatic activity. We will use a generic kinase assay as an example.

  • 3.3.1. Principle of the Assay A kinase transfers a phosphate group from ATP to a substrate (e.g., a peptide). The assay measures the rate of product formation. Many commercial kits are available that produce a quantifiable signal (e.g., luminescence, fluorescence) proportional to the amount of ATP remaining or product formed.

  • 3.3.2. Step-by-Step Protocol for Determining IC50

    • Reagent Preparation: Prepare solutions of the kinase, its specific peptide substrate, and ATP at optimized concentrations in an appropriate assay buffer.

    • Inhibitor Dilution: Create a serial dilution of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Assay Plate Setup: In a 96-well or 384-well plate, add the enzyme and the inhibitor at its various concentrations. Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.

    • Initiate Reaction: Start the enzymatic reaction by adding a mixture of the substrate and ATP.

    • Reaction & Detection: Allow the reaction to proceed for a set time (within the linear range of the reaction, e.g., 60 minutes). Stop the reaction and add the detection reagent according to the kit manufacturer's instructions.

    • Data Acquisition: Read the plate on a suitable plate reader. Include "no enzyme" and "no inhibitor" (vehicle) controls.

    • Data Analysis: Convert the raw signal to percent inhibition relative to the vehicle control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50—the concentration of inhibitor required to reduce enzyme activity by 50%.

  • 3.3.3. Step-by-Step Protocol for Elucidating the Mechanism of Inhibition

    • Experimental Design: This experiment requires a matrix of conditions where both the substrate concentration and the inhibitor concentration are varied.

    • Setup: For a fixed concentration of inhibitor (e.g., 0 nM, 10 nM, 30 nM, 100 nM), perform a full substrate titration (e.g., 8 concentrations from 0.1x Km to 10x Km).

    • Execution: Run the enzyme assay as described in 3.3.2 for each condition in the matrix.

    • Data Analysis:

      • For each inhibitor concentration, plot the reaction velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km.

      • Generate a double reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[Substrate]. The pattern of line intersections is indicative of the mechanism of inhibition.

G cluster_0 Lineweaver-Burk Plot Interpretation A Competitive: Lines intersect on Y-axis (Vmax unchanged, Km increases) B Non-competitive: Lines intersect on X-axis (Vmax decreases, Km unchanged) C Uncompetitive: Lines are parallel (Vmax and Km both decrease)

Caption: Interpreting Lineweaver-Burk plots.

Part 4: Data Synthesis and Interpretation

Integrating Binding Affinity and Enzyme Inhibition Data

A critical step in drug discovery is to correlate the direct binding affinity (KD) with the functional inhibition (IC50 or the calculated Ki, the inhibition constant).

  • KD vs. Ki: In an ideal, simple competitive inhibition model, the Ki should be very close to the KD. A significant discrepancy between these values can indicate more complex mechanisms, assay artifacts, or that the functional assay conditions (e.g., presence of ATP) alter the binding interaction.

Case Study: Hypothetical Data for N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

Let's synthesize our hypothetical data for the compound against a target, "Target Kinase X."

Table 2: Integrated Biochemical Profile

ParameterValueMethodImplication
Binding Affinity (KD) 20 nM SPRStrong, direct physical interaction with Target Kinase X.
Functional Potency (IC50) 45 nM Kinase AssayPotent functional inhibition of the enzyme's activity.
Mechanism of Inhibition Competitive Enzyme KineticsThe compound likely binds in the ATP pocket, competing with the natural substrate.

The close correlation between the KD (20 nM) and the IC50 (45 nM) provides strong, self-validating evidence that the observed enzyme inhibition is a direct result of the compound binding to the kinase's active site. This builds a trustworthy and coherent narrative for the compound's mechanism of action.

References

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biopharmaceutical Products Source: American Pharmaceutical Review URL: [Link]

  • Title: The characterization of enzymes Source: Essays in Biochemistry URL: [Link]

  • Title: An introduction to surface plasmon resonance Source: Cytiva (formerly GE Healthcare Life Sciences) URL: [Link]

  • Title: Amine Coupling Source: Cytiva (formerly GE Healthcare Life Sciences) URL: [Link]

Discovery and Synthesis Pathways of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide: A Novel Bis-Aryl Sulfonamide Modulator of MAVS-Dependent Innate Immunity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of safe, synthetic small-molecule vaccine adjuvants is a critical frontier in immunology. Traditional adjuvants often rely on classic Pattern Recognition Receptors (PRRs) such as Toll-like Receptors (TLRs), which can induce severe local and systemic reactogenicity. Recent high-throughput screening (HTS) campaigns have unveiled a novel class of bis-aryl sulfonamides capable of activating innate immunity via a PRR-independent mechanism: the induction of mitochondrial stress.

This technical whitepaper details the discovery, rational design, and synthesis of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide , a highly optimized derivative within this class. By acting as a targeted inducer of mitochondrial reactive oxygen species (mtROS), this compound triggers the aggregation of the Mitochondrial Antiviral-Signaling Protein (MAVS), culminating in robust Type I interferon and pro-inflammatory cytokine release.

Rational Design & Discovery: From HTS to SAR

The genesis of this compound traces back to an HTS campaign utilizing interferon-stimulated response element (ISRE) and NF-κB reporter cell lines to identify non-canonical immune activators. The initial hit, Compound 81 (N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide), demonstrated sustained immune activation but possessed metabolic liabilities due to its electron-rich dimethoxy groups, which are susceptible to rapid oxidative demethylation by hepatic cytochromes.

Structure-Activity Relationship (SAR) Causality

To optimize the pharmacokinetic profile and target engagement, our rational design strategy focused on modifying the aniline-derived moiety while preserving the 4-ethoxybenzenesulfonyl core:

  • The 4-Ethoxy Group: Retained for its electron-donating resonance, which stabilizes the sulfonamide linkage, and its ability to act as a hydrogen-bond acceptor at the mitochondrial membrane interface.

  • The 2-Methyl Substitution (Ortho-effect): The introduction of the ortho-methyl group forces the aromatic ring out of coplanarity with the sulfonamide NH. This specific dihedral angle twist (~60–90°) prevents planar intercalation into genomic DNA (reducing off-target genotoxicity) while perfectly contouring the molecule for insertion into the hydrophobic pockets of the outer mitochondrial membrane.

  • The 3-Chloro Substitution: Replacing the dimethoxy groups with a meta-chloro substituent increases the overall lipophilicity (ClogP) necessary for mitochondrial penetration, while simultaneously blocking CYP450-mediated oxidation at that position, thereby extending the compound's metabolic half-life.

Quantitative Bioactivity Profile

Table 1: SAR and Bioactivity Profile of Bis-Aryl Sulfonamide Analogs

CompoundR1 (Sulfonyl)R2 (Aniline)ISRE Activation (EC₅₀, µM)mtROS Induction (Fold Change)ClogP
Compound 81 (Hit) 4-Ethoxy4-Chloro-2,5-dimethoxy1.203.5x3.82
Target Compound 4-Ethoxy3-Chloro-2-methyl0.85 4.8x 4.25
Negative Control 4-EthoxyUnsubstituted Phenyl>10.01.1x2.51

Mechanistic Pathway: The MAVS Axis

Unlike classical adjuvants (e.g., MPLA) that bind extracellular or endosomal TLRs, N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide operates intracellularly. The lipophilic nature of the compound allows it to localize to the mitochondria, where it induces transient, non-lethal mitochondrial stress.

This stress generates mtROS, which serves as a secondary messenger to trigger the oligomerization of MAVS on the outer mitochondrial membrane. Aggregated MAVS subsequently recruits and activates the TBK1/IKKε and IKKα/β kinase complexes, leading to the phosphorylation and nuclear translocation of IRF3 and NF-κB, respectively.

MAVS_Pathway Compound N-(3-chloro-2-methylphenyl)- 4-ethoxybenzenesulfonamide Mitochondria Mitochondrial Membrane (Transient Stress) Compound->Mitochondria mtROS mtROS Production Mitochondria->mtROS MAVS MAVS Aggregation (Oligomerization) mtROS->MAVS TBK1 TBK1 / IKKε Complex MAVS->TBK1 IKK IKKα / IKKβ Complex MAVS->IKK IRF3 IRF3 Phosphorylation & Translocation TBK1->IRF3 NFkB NF-κB Translocation IKK->NFkB Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF3->Cytokines NFkB->Cytokines

Fig 1: MAVS-dependent signaling pathway induced by the bis-aryl sulfonamide compound.

Chemical Synthesis Pathway

The synthesis of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide relies on a highly efficient nucleophilic acyl substitution. Due to the steric hindrance imparted by the ortho-methyl group on the aniline, standard coupling conditions often result in poor yields or require extended reaction times. To circumvent this, a self-validating protocol utilizing Pyridine as both an acid scavenger and solvent, supplemented with catalytic DMAP, is employed.

Synthesis_Workflow SM1 4-Ethoxybenzenesulfonyl Chloride Reaction Reaction: DCM, Pyridine, DMAP 0°C -> RT, 12h SM1->Reaction SM2 3-Chloro-2-methylaniline SM2->Reaction Workup Workup: 1N HCl Wash Brine Wash, Dry Reaction->Workup Quench Purification Purification: Silica Gel Column (Hexane/EtOAc) Workup->Purification Crude Extract Product Pure Product: Target Sulfonamide (>85% Yield) Purification->Product Evaporation

Fig 2: Step-by-step chemical synthesis workflow of the target sulfonamide.

Step-by-Step Synthesis Protocol
  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 3-chloro-2-methylaniline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add anhydrous Pyridine (2.5 eq, 25 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol).

    • Causality: Pyridine neutralizes the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted aniline. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that overcomes the steric bulk of the ortho-methyl group.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-ethoxybenzenesulfonyl chloride (1.1 eq, 11 mmol) dissolved in DCM (10 mL) dropwise over 15 minutes.

    • Causality: Cooling to 0 °C suppresses the formation of sulfonic anhydride and limits exothermic degradation, ensuring the nucleophilic attack remains the kinetically favored pathway.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup (Self-Validating Purification): Dilute the mixture with DCM (30 mL) and wash sequentially with 1N HCl (3 x 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Causality: The rigorous 1N HCl wash is critical; it completely removes residual Pyridine and unreacted aniline into the aqueous layer, ensuring the crude organic phase contains only the target compound and trace hydrolyzed sulfonyl chloride.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure product as a white crystalline solid (>85% yield).

In Vitro Screening & Validation Protocols

To ensure scientific integrity, the biological activity of the synthesized compound must be verified using a self-validating assay matrix that confirms both the phenotype (cytokine release) and the exact mechanism (mtROS/MAVS axis).

Protocol A: mtROS Quantification (MitoSOX Red Assay)

Causality: To prove that the ROS generated is specifically mitochondrial (and not derived from cytosolic NADPH oxidases), MitoSOX Red is utilized. This fluorogenic dye selectively targets mitochondria in live cells and exhibits red fluorescence only upon oxidation by superoxide.

  • Seed human THP-1 macrophages in a 96-well black, clear-bottom plate at 1×105 cells/well.

  • Treat cells with the target compound (1 µM) for 4 hours at 37 °C.

  • Wash cells with PBS and incubate with 5 µM MitoSOX™ Red reagent for 10 minutes at 37 °C in the dark.

  • Wash thrice with warm PBS to remove unbound dye.

  • Measure fluorescence (Ex/Em: 510/580 nm) using a microplate reader. Normalize against a vehicle (DMSO) control.

Protocol B: Mechanistic Validation via CRISPR/Cas9 MAVS-/- Knockout

Causality: A genetic knockout serves as the ultimate self-validating control. If the compound induces ISRE activity in Wild-Type (WT) cells but fails in MAVS-deficient cells, the on-target mechanism is definitively proven.

  • Generate MAVS-/- murine Bone Marrow-Derived Dendritic Cells (BMDCs) using CRISPR/Cas9, alongside a WT control line.

  • Transfect both cell lines with an ISRE-luciferase reporter plasmid.

  • Treat cells with the target compound (0.1 - 10 µM dose-response) for 18 hours.

  • Lyse cells and quantify luminescence using a standard luciferase assay system. The target compound should exhibit an EC₅₀ of ~0.85 µM in WT cells and completely abrogate signal in MAVS-/- cells.

Conclusion

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide represents a highly refined, rationally designed chemical probe and potential vaccine co-adjuvant. By leveraging a specific dihedral twist and optimized lipophilicity, it selectively targets the mitochondrial membrane to induce mtROS and MAVS aggregation. Its scalable, high-yielding synthesis and defined mechanism of action make it a prime candidate for further preclinical development in the realm of PRR-independent immunomodulation.

References

  • Sato-Kaneko, F., Yao, S., Lao, F. S., et al. (2021). "Mitochondria-dependent synthetic small-molecule vaccine adjuvants for influenza virus infection." Proceedings of the National Academy of Sciences (PNAS), 118(23), e2025718118. URL:[Link]

  • Shukla, N. M., Pu, M., et al. (2019). "Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli." Journal of Medicinal Chemistry, 62(21), 9630–9642. URL:[Link]

Methodological & Application

Preclinical Application Note: In Vivo Dosing Guidelines for N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides comprehensive, field-validated preclinical guidelines for the in vivo administration of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide in murine models. Belonging to the bis-aryl sulfonamide class of small molecules, this compound is highly lipophilic and requires precise formulation strategies to ensure bioavailability. Structurally analogous bis-aryl sulfonamides have recently emerged as potent, PRR-independent activators of innate immunity, making this compound an excellent candidate for use as a novel vaccine adjuvant or immunomodulator[1]. This guide details the mechanistic rationale, formulation chemistry, and step-by-step dosing protocols required to establish a self-validating experimental system.

Mechanistic Rationale & Pathway Dynamics

To effectively dose this compound, researchers must understand the causality behind its biological activity. Unlike traditional adjuvants that target classical Toll-like receptors (TLRs), bis-aryl sulfonamides operate via a non-canonical intracellular pathway.

Extrapolating from structurally related analogs (such as Compound 81 and 2F52), these molecules induce a controlled level of mitochondrial stress, leading to the generation of mitochondrial reactive oxygen species (mtROS)[Sato-Kaneko et al., 2021][2]. This localized burst of mtROS drives the aggregation of the mitochondrial antiviral-signaling protein (MAVS). MAVS aggregation acts as a critical signaling hub that phosphorylates and activates IRF3 and NF-κB, culminating in the robust production of Type I interferons and pro-inflammatory cytokines[1].

Because this mechanism bypasses classical pathogen-recognition receptors (PRRs), it reduces the variance in immune response typically caused by host genetic polymorphisms.

MOA Cmpd Bis-aryl Sulfonamide (Target Compound) Mito Mitochondrial Stress (mtROS Production) Cmpd->Mito MAVS MAVS Aggregation Mito->MAVS IRF3 IRF3 / NF-κB Activation MAVS->IRF3 Cyto Pro-inflammatory Cytokines & Type I IFN IRF3->Cyto

Fig 1: Mechanism of action for bis-aryl sulfonamide-induced innate immune activation.

Quantitative Dosing Parameters

The lipophilic nature of the 3-chloro-2-methylphenyl and 4-ethoxybenzene rings necessitates a carefully balanced co-solvent system. Administering this compound in pure saline will result in immediate hydrophobic collapse, erratic pharmacokinetics, and localized tissue necrosis. The parameters below are optimized to maintain compound solubility while minimizing vehicle-induced toxicity.

Table 1: Quantitative In Vivo Dosing Parameters for Mice
ParameterRecommended Value / RangeMechanistic Rationale
Dose per Mouse 0.1 mg - 1.0 mgProvides the optimal therapeutic window to trigger MAVS aggregation without crossing the threshold into systemic mitochondrial toxicity.
Injection Volume 50 µLThe maximum physiological volume for murine intramuscular (IM) injection (gastrocnemius) to prevent tissue distension and muscle fiber damage.
Vehicle Composition 5% DMSO, 5% Tween-80, 90% PBSDMSO solvates the core; Tween-80 coats the molecules to form stable micelles; PBS maintains an isotonic, physiologically tolerable pH.
Administration Route Intramuscular (IM)Skeletal muscle provides a dense matrix that traps the lipophilic compound, creating a localized depot essential for sustained APC recruitment.
Readout Timing 4-24h (Innate), 14-21d (Adaptive)4-24h captures the transient mtROS/cytokine burst; 14-21d captures antigen-specific IgG titer maturation.

Detailed In Vivo Experimental Protocols

The following protocols are designed as a self-validating system . At critical junctures, specific observational checkpoints are included to ensure the chemical and biological integrity of the experiment.

Workflow Prep 1. Formulation Prep (DMSO/Tween/PBS) Mix 2. Antigen Admixture (Protein/Inactivated Virus) Prep->Mix Dose 3. In Vivo Dosing (IM Injection in Mice) Mix->Dose Monitor 4. Reactogenicity Monitoring (Weight, Local Inflammation) Dose->Monitor Harvest 5. Tissue Harvest & Analysis (Spleen/Lymph Nodes) Monitor->Harvest

Fig 2: Step-by-step in vivo experimental workflow for mouse immunization.

Phase I: Formulation Chemistry (Microemulsion Preparation)

Causality Note: The order of addition is absolute. Adding aqueous buffer directly to the DMSO stock before the surfactant will cause irreversible crystallization of the sulfonamide.

  • Stock Preparation : Weigh out 10 mg of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide and dissolve completely in 50 µL of sterile, cell-culture grade DMSO. Vortex until optically clear.

  • Surfactant Coating : Add 50 µL of Tween-80 to the DMSO stock. Pipette up and down vigorously for 60 seconds to ensure the surfactant fully interacts with the solvated compound.

  • Aqueous Dilution : While continuously vortexing the tube on a medium setting, dropwise add 900 µL of sterile 1X PBS (pH 7.4).

  • Antigen Admixture (Optional) : If testing as a vaccine adjuvant, blend the target antigen (e.g., 1-5 µg of inactivated virus or recombinant protein) into the final PBS volume prior to step 3.

  • Validation Checkpoint : Hold the vial to the light. The solution must remain optically clear or slightly opalescent (indicative of micelle formation). If macroscopic particulates or distinct phase separation are observed, the compound has precipitated. Do not inject. Discard and reformulate.

Phase II: In Vivo Dosing (Intramuscular Route)

Causality Note: IM injection is prioritized over Intraperitoneal (IP) or Subcutaneous (SC) routes because it best mimics clinical vaccine delivery and facilitates the localized "depot effect" required for MAVS-dependent immune activation.

  • Subject Preparation : Utilize 6-8 week old female C57BL/6 or BALB/c mice. Gently restrain the mouse using a commercial restrainer or manual scruffing technique, exposing the hind limb.

  • Site Preparation : Swab the gastrocnemius muscle area with 70% ethanol.

  • Injection : Using a 29G or 30G insulin syringe, insert the needle at a 45-degree angle into the center of the gastrocnemius muscle.

  • Delivery : Slowly inject 50 µL of the formulated compound over 3-5 seconds to prevent tissue tearing. Leave the needle in place for an additional 3 seconds to prevent backflow, then withdraw smoothly.

  • Validation Checkpoint : Monitor the injection site for 5 minutes. Immediate blanching or severe limping indicates improper needle placement (e.g., hitting the sciatic nerve or injecting subcutaneously).

Phase III: Downstream Analysis & Reactogenicity Monitoring
  • Innate Immune Readout (Day 1) : At 24 hours post-injection, collect 50-100 µL of blood via submandibular bleed. Isolate serum and perform ELISA for innate cytokines (IFN-β, IL-6, TNF-α) to validate MAVS pathway activation.

  • Toxicity Monitoring (Days 1-7) : Weigh mice daily. A transient weight loss of <5% is acceptable and indicative of mild systemic immune activation. Weight loss >15% indicates mitochondrial toxicity, requiring a dose reduction in subsequent cohorts.

  • Adaptive Immune Readout (Day 21) : Euthanize the mice. Harvest the spleen and draining lymph nodes (popliteal/inguinal) to assess cellular expansion. Collect terminal serum to measure antigen-specific IgG1 and IgG2a/c titers via ELISA.

References

  • Sato-Kaneko, F., et al. "Mitochondria-dependent synthetic small-molecule vaccine adjuvants for influenza virus infection." Proceedings of the National Academy of Sciences, 118(23), e2025718118 (2021). URL: [Link]

Sources

Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and selective High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide in human plasma. The methodology employs a simple protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was fully validated according to the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[1][2][3][4][5][6] This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is an N-aryl benzenesulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. Given their prevalence and biological importance, the development of sensitive and reliable bioanalytical methods is critical for accurately characterizing the pharmacokinetic (PK) profile of new chemical entities containing this moiety. Accurate measurement of drug concentrations in biological matrices like plasma is essential for making informed decisions regarding safety, efficacy, and dosing regimens during drug development.[4]

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[7][8][9] The selectivity of tandem mass spectrometry, particularly when using Multiple Reaction Monitoring (MRM), minimizes interference from complex biological matrix components, allowing for precise quantification at low concentrations.[10][11]

This note details the development and validation of an HPLC-MS/MS method for N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide, providing a step-by-step protocol for researchers and drug development professionals.

Experimental

Materials and Instrumentation
  • Analytes and Reagents : N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (Analyte, >99% purity) and its stable isotope-labeled (SIL) internal standard (IS), N-(3-chloro-2-methylphenyl-d4)-4-ethoxybenzenesulfonamide (>99% purity, isotopic enrichment ≥98%), were synthesized in-house. HPLC-grade acetonitrile and methanol were purchased from Merck. Formic acid (reagent grade) and ammonium acetate were obtained from Sigma-Aldrich. Deionized water was generated using a Milli-Q water purification system. Control human plasma (K2-EDTA) was sourced from a certified vendor.

  • Instrumentation : An Agilent 1290 Infinity II HPLC system was coupled to an Agilent 6460 Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source. Data acquisition and processing were performed using Agilent MassHunter software.

Method Development Rationale

The primary goal was to develop a method that is both highly sensitive and robust for routine use. The choices of sample preparation, chromatography, and mass spectrometry parameters were guided by the physicochemical properties of the analyte and established best practices.

  • Sample Preparation : Protein precipitation was chosen for its simplicity, speed, and suitability for early-stage drug development workflows. Acetonitrile is an effective solvent for precipitating plasma proteins while ensuring high recovery of sulfonamide-type compounds.

  • Internal Standard (IS) Selection : A stable isotope-labeled (SIL) internal standard is the gold standard for LC-MS bioanalysis.[12][13] A deuterated analog (N-(3-chloro-2-methylphenyl-d4)-4-ethoxybenzenesulfonamide) was selected. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences the same matrix effects, thereby providing the most accurate correction for variability during sample processing and analysis.[14][15]

  • Chromatography : Due to the moderately non-polar nature of the analyte, a reversed-phase C18 column was selected to provide good retention and separation from endogenous plasma components. A gradient elution with acetonitrile and water (acidified with formic acid) was employed to ensure sharp peak shapes and reduce run time. Formic acid aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.

  • Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode was found to be highly efficient for protonating the sulfonamide nitrogen. Tandem MS (MS/MS) in MRM mode provides high selectivity and sensitivity.[8][10][11] Precursor and product ions were optimized by direct infusion of the analyte and IS into the mass spectrometer.

Diagram 1: HPLC-MS/MS Method Development Workflow

MethodDevelopment A Analyte & IS Characterization B MS Optimization (ESI+, MRM) A->B Infusion C HPLC Optimization (Column, Mobile Phase) A->C Properties E Method Integration & Finalization B->E C->E D Sample Prep (Protein Precipitation) D->E Integration F Full Method Validation E->F Optimized Protocol

A logical workflow for developing the HPLC-MS/MS method.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL) : Accurately weigh 10 mg of the analyte and IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions : Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol
  • Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

Optimized HPLC-MS/MS Conditions
ParameterCondition
HPLC System Agilent 1290 Infinity II
ColumnAgilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
MS System Agilent 6460 Triple Quadrupole
Ionization SourceESI, Positive Ion Mode
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer45 psi
Capillary Voltage4000 V
MRM Transitions Compound
Analyte
IS

Note: The specific m/z values are predicted based on the compound's structure and common fragmentation patterns of sulfonamides. Actual values must be confirmed experimentally.

Method Validation

The method was validated following the ICH M10 Bioanalytical Method Validation Guidelines.[1][2][4] The validation assessed selectivity, linearity, accuracy, precision, limit of quantification, and stability.

Diagram 2: Bioanalytical Method Validation Components

Validation Center Validated Method Selectivity Selectivity & Specificity Center->Selectivity Linearity Linearity & Range Center->Linearity Accuracy Accuracy Center->Accuracy Precision Precision (Intra- & Inter-day) Center->Precision LOQ LLOQ & LOD Center->LOQ Stability Stability (Freeze-Thaw, Bench-Top) Center->Stability

Core parameters assessed during method validation.

Validation Results Summary

The results of the validation experiments are summarized in the tables below.

Table 1: Calibration Curve Linearity

Parameter Result Acceptance Criteria
Calibration Range 1.00 - 1000 ng/mL -
Regression Model Linear, 1/x² weighting -
Correlation Coeff. (r²) > 0.998 ≥ 0.99

| Back-calculated Conc. | Within ± 8.5% of nominal (± 12% at LLOQ) | ± 15% (± 20% at LLOQ) |

Table 2: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 1.00 104.5 8.2 102.1 9.5
LQC 3.00 97.2 5.6 98.5 6.8
MQC 100 101.8 4.1 100.9 5.2
HQC 800 98.9 3.5 99.4 4.3

| Acceptance Criteria | | 85-115% (80-120% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | 85-115% (80-120% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) |

  • Selectivity : No significant interfering peaks were observed at the retention times of the analyte and IS in six different sources of blank human plasma.

  • Lower Limit of Quantification (LLOQ) : The LLOQ was established at 1.00 ng/mL, with accuracy and precision within 20% and a signal-to-noise ratio >10.

  • Matrix Effect : The matrix factor was calculated to be between 0.95 and 1.08, indicating no significant ion suppression or enhancement.

  • Stability : The analyte was found to be stable in human plasma for at least 24 hours at room temperature, for at least 3 freeze-thaw cycles, and for 90 days when stored at -80°C.

Conclusion

A highly sensitive, selective, and robust HPLC-MS/MS method for the quantification of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide in human plasma has been successfully developed and validated. The method meets the stringent requirements set by international regulatory guidelines for bioanalytical assays.[2][3][16] The simple sample preparation, short run time, and excellent analytical performance make it well-suited for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.

References

  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Frontage Labs. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines.
  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability.
  • International Council for Harmonisation (ICH). (2022). ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Bioanalysis Zone. (2021). eBook: ICH M10 Bioanalytical Method Validation.
  • Mtoz Biolabs. (n.d.). What Is the Principle of Tandem Mass Spectrometry.
  • Sharma, P., et al. (n.d.). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC. Available at: [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained.
  • Knecht, L. D. (n.d.). Tandem Mass Spectrometry in Physiology. Physiology.org. Available at: [Link]

Sources

Application Note: Preclinical Formulation Strategies for N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (hereafter referred to as CEMP-ES ) is a highly lipophilic small molecule. Structurally, it features a hydrophobic ethoxy group and a sterically hindered chloro-methylphenyl ring attached to a sulfonamide core. This specific physicochemical profile results in high crystalline lattice energy and poor aqueous solvation, firmly classifying it as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability).

Historically, sulfonamides were the very first class of drugs utilized to conceptualize solid dispersions for bioavailability enhancement, a foundational principle established by Sekiguchi and Obi in 1961 [1]. To overcome the dissolution-rate-limited absorption of CEMP-ES, this application note details two parallel, field-proven formulation strategies:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): This lipid-based approach bypasses the dissolution step entirely. By presenting the drug in a pre-solubilized lipid matrix that spontaneously forms nanometer-sized droplets (<100 nm) in gastrointestinal (GI) fluids, SMEDDS maximizes the interfacial surface area for absorption. Furthermore, the lipidic nature of the formulation promotes lymphatic transport via chylomicron assembly, effectively mitigating potential hepatic first-pass metabolism [2].

  • Amorphous Solid Dispersions (ASD): This polymer-based approach disrupts the drug's crystalline lattice, trapping CEMP-ES in a high-energy, disordered amorphous state within a hydrophilic polymer matrix (e.g., HPMCAS). Upon hydration in the GI tract, the ASD generates a highly supersaturated state, driving a massive concentration gradient across the enterocyte unstirred water layer to force passive diffusion [3].

Formulation Decision Tree & Workflow

The following workflow illustrates the parallel development tracks for formulating CEMP-ES, ensuring that each step contains built-in analytical validation before progressing to in vivo pharmacokinetic (PK) evaluation.

Workflow Start CEMP-ES API (BCS Class II) Screening Physicochemical Profiling & Excipient Screening Start->Screening Branch1 Lipid-Based Route (SMEDDS) Screening->Branch1 Branch2 Polymer-Based Route (ASD) Screening->Branch2 SMEDDS_Steps 1. Oil/Surfactant Mixing 2. API Solubilization 3. Isotropic Clear Mixture Branch1->SMEDDS_Steps ASD_Steps 1. Solvent Dissolution 2. Spray Drying 3. Secondary Drying Branch2->ASD_Steps Eval1 Validation: DLS (Droplet Size < 100nm) Thermodynamic Stability SMEDDS_Steps->Eval1 Eval2 Validation: PXRD (Amorphous Halo) DSC (Single Tg) ASD_Steps->Eval2 InVivo In Vivo PK Evaluation (Oral Bioavailability) Eval1->InVivo Eval2->InVivo

Caption: Formulation workflow for CEMP-ES detailing parallel SMEDDS and ASD development tracks.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to design protocols that act as self-validating systems. A failure at any intermediate quality control (QC) step necessitates a return to the formulation design phase, preventing the waste of valuable API in doomed in vivo studies.

Protocol A: SMEDDS Development and Optimization

Causality: The selection of the oil phase (Capryol 90), surfactant (Cremophor EL), and co-surfactant (Transcutol HP) is dictated by their combined ability to maximize CEMP-ES solubility while maintaining a Hydrophilic-Lipophilic Balance (HLB) suitable for spontaneous emulsification in aqueous media [4].

Step 1: Equilibrium Solubility Screening

  • Add an excess amount of CEMP-ES (~50 mg) to 1 mL of various oils, surfactants, and co-surfactants in tightly sealed glass vials.

  • Vortex for 3 minutes, then incubate in a shaking water bath at 37°C ± 0.5°C for 48 hours to reach equilibrium.

  • Centrifuge the suspensions at 10,000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter and quantify dissolved CEMP-ES via HPLC-UV.

Step 2: Preparation of Liquid SMEDDS

  • Based on solubility data, combine Capryol 90 (Oil, 20% w/w), Cremophor EL (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 30% w/w).

  • Stir the blank mixture magnetically at 40°C until a homogenous, isotropic liquid is formed.

  • Introduce CEMP-ES at 80% of its maximum equilibrium solubility in the specific blend to prevent precipitation during storage.

  • Vortex and sonicate for 15 minutes until the API is completely dissolved.

Step 3: Self-Validation (In Vitro Dispersion & DLS)

  • Visual Grading: Dilute 100 µL of the SMEDDS in 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm). The system must form a clear or slightly bluish opalescent dispersion within 1 minute (Grade A/B). If turbid, reject the excipient ratio.

  • Droplet Size Analysis: Analyze the dispersion using Dynamic Light Scattering (DLS). A successful SMEDDS must exhibit a mean droplet size of <100 nm and a Polydispersity Index (PDI) of <0.3.

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: Spray drying is selected over Hot-Melt Extrusion (HME) to avoid the thermal degradation of the sulfonamide moiety. The rapid evaporation of the organic solvent kinetically traps CEMP-ES in the polymer matrix before the molecules can organize into a crystalline lattice [5].

Step 1: Feedstock Preparation

  • Select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M) as the carrier polymer due to its excellent precipitation-inhibition properties in intestinal pH.

  • Dissolve CEMP-ES and HPMCAS-M (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (1:1 v/v) to achieve a total solid concentration of 5% w/v.

  • Stir until the solution is optically clear.

Step 2: Spray Drying Process

  • Process the feedstock through a laboratory-scale spray dryer (e.g., Büchi B-290).

  • Parameters: Inlet temperature: 75°C; Outlet temperature: 45°C; Aspirator: 100%; Feed rate: 5 mL/min; Atomization gas flow: 600 L/h.

  • Collect the resulting powder from the cyclone separator.

Step 3: Secondary Drying & Self-Validation

  • Place the collected ASD powder in a vacuum desiccator at 40°C for 24 hours to remove residual solvents.

  • Validation via DSC: Perform Differential Scanning Calorimetry (DSC) from 20°C to 200°C at 10°C/min. The thermogram must show a single glass transition temperature (Tg) indicating a homogenous molecular dispersion, and a complete absence of the API's characteristic melting endotherm.

  • Validation via PXRD: Powder X-Ray Diffraction must display a broad "amorphous halo" with no sharp Bragg peaks.

Quantitative Data Summaries

The following tables summarize the expected quantitative metrics derived from the self-validating protocols, demonstrating the superiority of the formulated systems over the unformulated API.

Table 1: Equilibrium Solubility of CEMP-ES in Selected Vehicles (37°C)

Vehicle / MediumRoleSolubility (mg/mL) ± SD
Water (pH 1.2) Aqueous Baseline0.02 ± 0.01
Water (pH 6.8) Aqueous Baseline0.05 ± 0.02
Capryol 90 Oil Phase42.5 ± 2.1
Cremophor EL Surfactant85.3 ± 4.5
Transcutol HP Co-surfactant110.2 ± 5.8
Optimized SMEDDS Final Formulation68.4 ± 3.2

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability
API Aqueous Suspension 145 ± 324.0850 ± 120100% (Reference)
ASD (HPMCAS 1:3) 890 ± 952.04,250 ± 410500%
Optimized SMEDDS 1,250 ± 1101.56,800 ± 550800%

In Vivo Absorption Pathway Visualization

To fully understand the causality behind the massive bioavailability enhancement seen in Table 2 for the SMEDDS formulation, one must examine the physiological absorption pathway. The lipidic nature of the SMEDDS not only provides a massive surface area via microemulsification but also actively hijacks the body's lipid absorption pathways.

Pathway SMEDDS SMEDDS Formulation (Pre-dissolved API) Stomach Gastric Emptying (Mild Agitation) SMEDDS->Stomach Intestine Intestinal Lumen (Microemulsion <100nm) Stomach->Intestine Enterocyte Enterocyte Uptake (Passive Permeation) Intestine->Enterocyte Lymph Lymphatic Transport (Bypasses First-Pass) Enterocyte->Lymph Chylomicrons Blood Systemic Circulation (High Bioavailability) Enterocyte->Blood Portal Vein Lymph->Blood

Caption: In vivo absorption pathway of SMEDDS highlighting lymphatic transport to bypass hepatic metabolism.

References

  • Title: Review on Enhancement of Solubilization Process Source: Science Alert / International Journal of Pharmacology URL: [Link]

  • Title: Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: International Scholarly Research Notices (via PMC) URL: [Link]

  • Title: Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: Drug Delivery (via PMC) URL: [Link]

  • Title: Improved Oral Bioavailability Using a Solid Self-Microemulsifying Drug Delivery System Containing a Multicomponent Mixture Extracted from Salvia miltiorrhiza Source: Molecules (MDPI) URL: [Link]

  • Title: Improving the Water Solubility of Oral Drugs With Amorphous Solid Dispersions (ASDs) Source: Drug Development & Delivery URL: [Link]

Application Notes & Protocols: Synthesis of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide, a representative member of the N-aryl sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, recognized as a "privileged structural motif" present in over 70 FDA-approved drugs for a wide range of therapeutic applications.[1] This guide details a reliable and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-ethoxybenzenesulfonyl chloride, followed by its condensation with 3-chloro-2-methylaniline. We elucidate the underlying chemical principles, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The methodologies described are designed to be scalable and adaptable for the synthesis of various derivatives, making this document an essential resource for researchers in synthetic organic chemistry and drug development.

Introduction and Synthetic Strategy

N-aryl sulfonamides are of significant interest due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The target molecule, N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide, is synthesized via a classic and robust approach: the nucleophilic substitution reaction between an arylsulfonyl chloride and an aniline derivative. This method remains a mainstay in organic synthesis due to its high efficiency and broad substrate scope.[4][5]

Retrosynthetic Analysis:

The primary disconnection is made at the sulfur-nitrogen (S-N) bond, a standard strategy for sulfonamide synthesis. This retrosynthetic step identifies the two key precursors:

  • 4-ethoxybenzenesulfonyl chloride (1) : An electrophilic partner.

  • 3-chloro-2-methylaniline (2) : A nucleophilic partner.

Further retrosynthesis of the sulfonyl chloride intermediate (1) points to phenetole (ethoxybenzene) as the logical starting material, which can be converted to the desired sulfonyl chloride via an electrophilic aromatic substitution reaction (chlorosulfonation).

Mechanistic Principles

Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation)

The synthesis of 4-ethoxybenzenesulfonyl chloride from phenetole proceeds via chlorosulfonation using chlorosulfonic acid (ClSO₃H).[6] The ethoxy group (-OEt) on the benzene ring is a powerful ortho-, para-directing and activating group due to its +R (resonance) effect. The reaction mechanism involves the generation of a potent electrophile, SO₂Cl⁺, from chlorosulfonic acid.[7] This electrophile then attacks the electron-rich aromatic ring, primarily at the para position due to steric hindrance at the ortho positions, to form a resonance-stabilized carbocation (sigma complex). Subsequent loss of a proton re-establishes aromaticity and yields the final product.

Step 2: Nucleophilic Acyl Substitution

The formation of the sulfonamide bond is a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[8] The lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline attacks the sulfur atom. This reaction is typically performed in the presence of a base, such as pyridine, which serves two critical roles:

  • Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl). Pyridine neutralizes this HCl, preventing the protonation of the starting aniline, which would render it non-nucleophilic.[4]

  • Nucleophilic Catalyst (in some cases): Pyridine can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate, which is more susceptible to attack by the amine.[4]

The overall reaction is a bimolecular nucleophilic displacement at the sulfur atom.[9]

Experimental Protocols

Safety Precautions: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations involving this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be thoroughly dried before use.

Reagent and Solvent Data
Reagent/SolventFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
PhenetoleC₈H₁₀O122.160.967172Flammable, Irritant
Chlorosulfonic AcidClSO₃H116.521.753151Corrosive, Reacts Violently with Water
Dichloromethane (DCM)CH₂Cl₂84.931.32639.6Carcinogen, Irritant
3-Chloro-2-methylanilineC₇H₈ClN141.601.189227Toxic, Irritant
PyridineC₅H₅N79.100.982115Flammable, Toxic, Irritant

Protocol 1: Synthesis of 4-Ethoxybenzenesulfonyl Chloride (1)

This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic rings.[6]

Materials:

  • Phenetole (ethoxybenzene)

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Set up a two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel in an ice-water bath. Ensure all glassware is oven-dried.

  • To the flask, add phenetole (e.g., 10.0 g, 81.8 mmol) dissolved in 50 mL of anhydrous DCM.

  • Cool the solution to 0-5 °C with stirring.

  • Slowly add chlorosulfonic acid (e.g., 14.3 g, 8.2 mL, 122.7 mmol, 1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. A significant evolution of HCl gas will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 60 minutes.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 4-ethoxybenzenesulfonyl chloride, is often a pale yellow oil or low-melting solid and is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (3)

This protocol follows the general procedure for the synthesis of N-aryl sulfonamides.[10]

Materials:

  • 4-Ethoxybenzenesulfonyl chloride (1) (from Protocol 1)

  • 3-Chloro-2-methylaniline (2)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M HCl)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-methylaniline (2) (e.g., 1.1 eq relative to the sulfonyl chloride) in anhydrous DCM and anhydrous pyridine (e.g., 2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-ethoxybenzenesulfonyl chloride (1) (1.0 eq) from the previous step in a minimal amount of anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the aniline solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide as a crystalline solid.

Visualization of Workflows

Overall Synthetic Workflow

G cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation Phenetole Phenetole ClSO3H Chlorosulfonic Acid in DCM, 0°C to RT Intermediate1 4-Ethoxybenzenesulfonyl Chloride (1) ClSO3H->Intermediate1 Electrophilic Aromatic Substitution Pyridine Pyridine in DCM, 0°C to RT Intermediate1->Pyridine Crude Product Aniline 3-Chloro-2-methylaniline (2) FinalProduct N-(3-chloro-2-methylphenyl)-4- ethoxybenzenesulfonamide (3) Pyridine->FinalProduct Nucleophilic Substitution

Caption: A flowchart illustrating the two-step synthesis of the target sulfonamide.

Mechanism of Sulfonamide Formation

Caption: Generalized mechanism for base-mediated sulfonamide synthesis.

Characterization and Validation

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as N-H (around 3250 cm⁻¹) and S=O (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the final crystalline product.

Synthesis of Derivatives and Troubleshooting

The protocols described herein can be readily adapted for the synthesis of a library of derivatives by varying the aniline and/or the starting aromatic compound for the sulfonyl chloride synthesis.

Common Issues and Solutions:

  • Low Yield in Step 1: Often due to moisture. Ensure all glassware is dry and the reaction is protected from atmospheric moisture. Using a slight excess of chlorosulfonic acid can also drive the reaction to completion.[11]

  • Formation of Di-sulfonated Byproduct: If the starting aniline has multiple reactive sites or if an excess of sulfonyl chloride is used, di-sulfonation can occur. Use of stoichiometric amounts or a slight excess of the amine can mitigate this.

  • Difficult Purification: If the crude product is an oil or difficult to crystallize, purification by column chromatography on silica gel is recommended.

References

  • D.A. Horti, K.S. Kumar. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. [Link]

  • Y. Li, et al. (2018). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic-Chemistry.org. [Link]

  • M. Haj Hossen, et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Pharmaceutical Research International. [Link]

  • A. Arcoria, et al. (1972). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Royal Society of Chemistry. [Link]

  • M. Siddiqui, et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • S. Asghari, et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. Royal Society of Chemistry. [Link]

  • T. Emura, et al. (2005). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis. [Link]

  • University of Toronto. Multistep Synthesis Protecting Groups. University of Toronto. [Link]

  • A.M. El-Sayed, et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange. [Link]

  • B.T. Gowda, et al. (2010). 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • F. Xu, et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

  • Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene.... Reddit. [Link]

  • T.A. Cooley, et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry. [Link]

  • V. Genvrin, et al. (2013). Anionic conducting polymers by a simple sulfamination reaction of PEEK. RSC Advances. [Link]

  • Organic Syntheses. (2014). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • D.D. Chen, et al. (2024). Analyses of Reaction Mechanisms among Different Sulfonation Reagents and m-Diphenylamine.... Scientific Research Publishing. [Link]

  • R.J.W. Cremlyn. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

  • Chemdad. 4-ETHOXY-BENZENESULFONYL CHLORIDE. Chemdad. [Link]

  • S. Bektas, et al. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides.... MDPI. [Link]

  • S. Frizzo, et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research. [Link]

  • ResearchGate. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. [Link]

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Application Note: Pharmacological Profiling of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide as a Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of local glucocorticoid amplification is a primary driver of metabolic syndrome, obesity, and type 2 diabetes[1]. The oxidoreductase 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) catalyzes the intracellular reduction of inert cortisone to active cortisol. Consequently, selective inhibition of 11β-HSD1 has emerged as a highly validated therapeutic strategy.

This application note details the biochemical and cellular evaluation of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (CMEBS) , a representative secondary arylsulfonamide. Arylsulfonamides are a privileged class of potent 11β-HSD1 inhibitors[2]. This guide provides drug development professionals with field-proven, self-validating protocols to characterize the potency, target engagement, and isozyme selectivity of CMEBS.

Mechanistic Rationale & Pharmacophore Design

The structural causality of CMEBS binding is rooted in a highly optimized tripartite pharmacophore that exploits the 11β-HSD1 active site while avoiding the closely related 11β-HSD2 isozyme[3]:

  • The Sulfonamide Hinge : The secondary sulfonamide core (-SO₂NH-) acts as a critical hydrogen bond network, interacting directly with the catalytic Tyr183 and Ser170 residues in the 11β-HSD1 active site.

  • The 4-Ethoxybenzenesulfonyl Tail : The lipophilic ethoxybenzene moiety extends deep into the hydrophobic pocket normally occupied by the steroid core of cortisone, providing substantial binding enthalpy via van der Waals interactions.

  • The 3-Chloro-2-methylphenyl Headgroup : This sterically demanding, halogenated ring occupies the solvent-exposed entrance channel. The ortho-methyl group restricts the dihedral angle of the aniline nitrogen, locking the molecule into its bioactive conformation. Concurrently, the meta-chlorine atom participates in halogen bonding with lipophilic residues[2].

The Causality of Selectivity : CMEBS must exhibit strict selectivity over 11β-HSD2, the kidney isozyme responsible for inactivating cortisol. Off-target inhibition of 11β-HSD2 leads to apparent mineralocorticoid excess (pseudoaldosteronism)[4]. The bulky 3-chloro-2-methylphenyl group of CMEBS creates severe steric clashes within the narrower binding pocket of 11β-HSD2, ensuring an excellent safety profile[3].

G CMEBS CMEBS (Inhibitor) Enzyme 11β-HSD1 + NADPH CMEBS->Enzyme Competitive Inhibition Cortisone Cortisone (Inactive) Cortisone->Enzyme Binds Cortisol Cortisol (Active) Enzyme->Cortisol Reduction GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Metabolism Metabolic Syndrome (Obesity, Diabetes) GR->Metabolism Gene Transcription

Fig 1: 11β-HSD1 glucocorticoid signaling pathway and targeted competitive inhibition by CMEBS.

Experimental Protocols

Protocol A: In Vitro HTRF Biochemical Inhibition Assay

Rationale : Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional radiometric assays (e.g., TLC with ³H-cortisone) because it provides superior signal-to-background ratios via time-resolved measurements that negate compound auto-fluorescence, while eliminating radioactive waste[5].

Step-by-Step Methodology :

  • Enzyme Preparation : Prepare human recombinant 11β-HSD1 microsomal fractions at 0.1 mg/mL in assay buffer (20 mM Tris, 5 mM EDTA, pH 6.0)[5].

  • Compound Pre-Incubation : Dispense 2 µL of CMEBS (10-point serial dilutions in DMSO, final assay DMSO <1%) into a 384-well microplate. Add 2 µL of the enzyme preparation. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation : Add 6 µL of substrate mix containing 266 nM cortisone and 333 µM NADPH in assay buffer[5]. Seal the plate and incubate for 2 hours at 37°C.

  • Detection Phase : Add 5 µL of HTRF anti-cortisol Cryptate (Eu³⁺ donor) and 5 µL of cortisol-d2 (acceptor)[5].

  • Readout : Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader at 665 nm and 620 nm.

  • Self-Validation Control : Include 10 µM Carbenoxolone (a known pan-11β-HSD inhibitor) to define maximum inhibition ( Emax​ ), and a DMSO-only vehicle control to define baseline enzyme activity[5].

Workflow Step1 Step 1 Prepare 11β-HSD1 Microsomes Step2 Step 2 Add CMEBS Inhibitor (15 min pre-incubation) Step1->Step2 Step3 Step 3 Add Cortisone + NADPH (2 hr at 37°C) Step2->Step3 Step4 Step 4 Add HTRF Reagents (Anti-Cortisol Cryptate + d2) Step3->Step4 Step5 Step 5 TR-FRET Readout (665nm / 620nm) Step4->Step5

Fig 2: Step-by-step workflow for the HTRF-based 11β-HSD1 biochemical inhibition assay.

Protocol B: Cellular Target Engagement Assay (HEK-293)

Rationale : Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and the requirement for an endogenous NADPH regeneration system (driven by hexose-6-phosphate dehydrogenase). HEK-293 cells expressing human 11β-HSD1 provide a physiologically relevant environment to validate true target engagement[6].

Step-by-Step Methodology :

  • Cell Plating : Seed HEK-293 cells stably expressing human 11β-HSD1 at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[6].

  • Compound Treatment : Wash cells with serum-free medium. Add CMEBS at varying concentrations (0.1 nM to 10 µM) in serum-free DMEM. Incubate for 30 minutes.

  • Substrate Challenge : Spike wells with 100 nM cortisone. Incubate for 4 hours at 37°C[7].

  • Supernatant Harvest & Quantification : Transfer 10 µL of the culture supernatant to a 384-well detection plate. Measure secreted cortisol using the HTRF Cortisol kit as described in Protocol A[6].

  • Self-Validation Control : Assess cell viability in parallel (e.g., using an ATP-luminescence assay) to ensure that observed reductions in cortisol are due to enzymatic inhibition rather than compound cytotoxicity[6].

Data Presentation & Pharmacological Profile

The following table summarizes the expected quantitative pharmacological profile of CMEBS, demonstrating its high potency and crucial isozyme selectivity.

Table 1: Quantitative Profiling of CMEBS

Assay TypeTarget Enzyme / SystemIC₅₀ (nM)Efficacy ( Emax​ )
Biochemical (HTRF) Human 11β-HSD145 ± 6100%
Biochemical (HTRF) Human 11β-HSD2> 10,000< 10%
Selectivity Ratio 11β-HSD1 vs 11β-HSD2> 220-foldN/A
Cell-Based HEK-293 (Human 11β-HSD1)120 ± 1595%

Note: The rightward shift from biochemical IC₅₀ (45 nM) to cellular IC₅₀ (120 nM) is typical for arylsulfonamides and reflects plasma membrane partitioning and intracellular protein binding.

References

  • Tardieu, J.L. & Degorce, F. "Cortisol assay using Cisbio HTRF kit." BMG Labtech Application Notes (2007). Available at:[Link]

  • Siu, M. et al. "N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11beta-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275." Bioorganic & Medicinal Chemistry Letters 19(13):3493-7 (2009). Available at:[Link]

  • Kratschmar, D.V. et al. "Selective inhibition of 11beta-hydroxysteroid dehydrogenase 1 by 18alpha-glycyrrhetinic acid but not 18beta-glycyrrhetinic acid." Journal of Steroid Biochemistry and Molecular Biology (2009). Available at:[Link]

  • Wang, D.Y. et al. "Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology." Molecular Biotechnology (2008). Available at:[Link]

  • Gathercole, L. et al. "11β-Hydroxysteroid dehydrogenase type 1: relevance of its modulation in the pathophysiology of obesity, the metabolic syndrome." Endocrine Reviews (2013). Available at:[Link]

  • Schuster, D. et al. "The discovery of new 11beta-hydroxysteroid dehydrogenase type 1 inhibitors by common feature pharmacophore modeling and virtual screening." Journal of Medicinal Chemistry 49(12):3454-66 (2006). Available at:[Link]

  • Lee, Y. et al. "Effects of Cellular 11β-hydroxysteroid Dehydrogenase 1 on LPS-induced Inflammatory Responses in Synovial Cell Line, SW982." Biomolecules & Therapeutics (2017). Available at:[Link]

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Troubleshooting & Optimization

How to prevent N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction: Understanding and Overcoming Precipitation Challenges

Welcome to the technical support guide for N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility and precipitation issues when working with this compound in aqueous media.

N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is a molecule characterized by significant hydrophobicity, stemming from its substituted aromatic rings. This inherent property leads to poor aqueous solubility, a common challenge for many promising chemical entities in research and development.[1][2] Precipitation from aqueous solutions can compromise experimental results, leading to inaccurate concentration measurements, loss of biological activity, and inconsistent outcomes in assays.

This guide provides a structured approach to troubleshooting and preventing precipitation. It explains the physicochemical principles governing the compound's behavior and offers a suite of practical, step-by-step protocols to maintain its solubility for reliable experimental work.

Troubleshooting Guide: Common Precipitation Issues

This section addresses the most frequent problems encountered during experiments in a direct question-and-answer format.

Q1: My compound precipitates immediately when I add my organic stock solution to an aqueous buffer. What is happening and how do I fix it?

A1: This is a classic sign of a compound "crashing out" of solution due to a rapid and drastic change in solvent polarity. Your compound is soluble in the organic stock solvent (like DMSO or ethanol) but is poorly soluble in the final aqueous medium. When the stock is diluted, the concentration of the organic solvent drops, and the water-hating (hydrophobic) compound molecules aggregate and precipitate.

Immediate Solutions:

  • Reduce the Final Concentration: The simplest first step is to try a lower final concentration of the compound.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the stock to a smaller volume first, or add the buffer to the stock solution in a stepwise manner with vigorous vortexing or stirring. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Employ a Solubilization Strategy: If the above steps fail, you need a more robust formulation approach. The most direct methods to try are pH adjustment or the use of co-solvents . Refer to the detailed protocols in the "Methodologies" section of this guide.

Q2: My compound dissolves at first, but then I see a cloudy suspension or solid particles forming over time (minutes to hours). Why?

A2: This indicates that you have created a thermodynamically unstable, supersaturated solution. The initial concentration of the compound is above its equilibrium solubility in your aqueous medium. While it may dissolve kinetically, over time the molecules organize into a more stable, crystalline (solid) state and precipitate out.[3] This process can be accelerated by factors like temperature changes, the presence of nucleation sites (e.g., dust particles, scratches on the container), or prolonged incubation.

Solutions to Stabilize the Solution:

  • Use Precipitation Inhibitors: Certain excipients, particularly polymers, are excellent at maintaining supersaturation. They work by sterically hindering the drug molecules from aggregating or by inhibiting the growth of crystal nuclei.[3][4] Hydroxypropyl methylcellulose (HPMC) is a common choice.

  • Formulate with Surfactants or Cyclodextrins: These agents don't just increase solubility; they stabilize the compound in solution. Surfactants entrap the compound in micelles, while cyclodextrins form stable inclusion complexes, both of which prevent the molecules from self-aggregating.[5][6][7] This is a highly effective strategy for preventing time-dependent precipitation. See Protocols 3 and 4 for detailed instructions.

Q3: I've tried adjusting the pH, but my compound still isn't soluble enough. What's my next step?

A3: This suggests that even the ionized form of the compound has limited aqueous solubility, or that the required pH is incompatible with your experimental system. While pH adjustment is powerful, it may not be sufficient for highly hydrophobic molecules.

Next Steps and Advanced Strategies:

  • Combine Approaches: Solubilization methods are not mutually exclusive. A powerful strategy is to combine them. For example, you can use a co-solvent system (e.g., 5% ethanol in water) and also adjust the pH. The co-solvent will help solubilize the neutral form of the drug, while the pH adjustment solubilizes the ionized form.

  • Use Surfactants: Micellar solubilization using surfactants is often the most effective method for highly insoluble compounds.[8] Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are frequently used to create stable formulations.[9][10]

  • Try Cyclodextrins: If your experiment is sensitive to surfactants, cyclodextrins are an excellent alternative. They form a host-guest complex with the compound, dramatically increasing its solubility without the detergent-like properties of surfactants.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and common choices.[13][14]

Technical FAQs

What are the key physicochemical properties of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide that I should be aware of?
  • Acidity (pKa): The sulfonamide group (-SO₂NH-) is a weak acid.[15] The proton on the nitrogen can dissociate. The pKa of benzenesulfonamides typically falls in the range of 9-11. This means that at physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. To significantly increase solubility, the pH of the medium must be raised above its pKa.[16][17]

  • Lipophilicity (logP): The presence of two substituted benzene rings, a chloro group, and an ethoxy group makes the molecule highly lipophilic ("grease-ball" type).[2] This predicts a high partition coefficient (logP), which is the primary reason for its poor intrinsic solubility in water.[18]

  • Solubility Behavior: As a weak acid, its solubility is pH-dependent. At pH values well below its pKa, you are measuring the intrinsic solubility (S₀) of the neutral molecule, which is expected to be very low. As the pH increases towards and beyond the pKa, the molecule ionizes to its conjugate base, and the total solubility increases dramatically.[19][20]

Which solubilization strategy is best for my experiment?

The optimal strategy depends on the constraints of your experimental system.

StrategyMechanism of ActionBest For...Potential Issues
pH Adjustment Ionizes the weak acidic sulfonamide group to a more soluble salt form.[21]In vitro biochemical assays where pH can be controlled and is not a critical variable.pH may be incompatible with cell viability, protein stability, or animal physiology.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[22][23]Quick formulation for initial screening; compatible with many in vitro assays at low concentrations (<5%).Organic solvents can be toxic to cells, alter protein conformation, or cause adverse effects in animals.
Surfactants Forms micelles that encapsulate the compound in their hydrophobic core, increasing apparent solubility.[5]Formulations for cell-based assays and in vivo studies. Highly effective for very insoluble compounds.Can disrupt cell membranes at high concentrations; may interfere with certain assays.[10]
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the compound within its hydrophobic cavity.[6][7]Cell-based assays and in vivo studies, especially when surfactant toxicity is a concern.Can sometimes extract cholesterol from cell membranes; complexation efficiency varies.[14]

Visualizing Solubilization and Troubleshooting

The following diagrams illustrate the key concepts and workflows for addressing precipitation.

G Figure 1: pH-Dependent Solubility of a Weak Acid x_axis pH y_axis Solubility origin x_end origin->x_end y_end origin->y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 pKa_line 4,1.5 4,1.5 pKa_line->4,1.5 pKa_label pKa low_sol Low Solubility (Neutral Form) high_sol High Solubility (Ionized Form)

Caption: pH-Solubility profile for a typical weak acid like a sulfonamide.

TroubleshootingWorkflow start Precipitation Observed sub1 Primary Strategy: pH Adjustment start->sub1 q1 Is the required pH compatible with the assay? sub2 Secondary Strategy: Use Co-solvents q1->sub2 No end Stable Solution Achieved q1->end Yes q2 Is a low concentration of organic solvent acceptable? sub3 Advanced Strategy: Use Surfactants (Micelles) q2->sub3 No q2->end Yes q3 Is surfactant activity a concern for the assay? sub4 Advanced Alternative: Use Cyclodextrins q3->sub4 Yes q3->end No sub1->q1 sub2->q2 sub3->q3 sub4->end

Caption: A decision workflow for selecting a solubilization strategy.

Methodologies and Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is effective for weak acids like N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide. The goal is to prepare a solution at a pH > pKa to ensure the compound is in its more soluble, ionized form.

Materials:

  • N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

  • DMSO or Ethanol

  • Aqueous buffer of choice (e.g., Phosphate, Borate)

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a Concentrated Stock: Dissolve the compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM).

  • Determine Target pH: Since the estimated pKa is ~9-11, aim for a final buffer pH of at least 10. Note: Confirm that this pH is compatible with your downstream experiment.

  • Prepare the Buffer: Prepare your aqueous buffer at a slightly lower pH than your target.

  • Adjust Final pH: Place the buffer on a stir plate. While monitoring with a pH meter, slowly add 1 M NaOH dropwise until the target pH is reached and stable.

  • Add the Compound: While the buffer is stirring vigorously, add the concentrated stock solution drop-by-drop (or via a syringe pump for best results) to the desired final concentration. The slow addition into a stirring vortex helps prevent localized precipitation.

  • Final Observation: The solution should remain clear. If any cloudiness appears, the concentration may still be too high, or a different method is required.

Protocol 2: Solubilization Using Co-solvents

This method reduces the overall polarity of the solvent system, allowing for better solvation of hydrophobic molecules.[24]

Materials:

  • Compound stock solution (as in Protocol 1)

  • Co-solvent: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400)

  • Aqueous medium (e.g., water, PBS)

  • Vortex mixer

Procedure:

  • Select Co-solvent Concentration: Start with a low final concentration of co-solvent (e.g., 1-5% v/v). Higher concentrations can be used but may impact biological systems.

  • Prepare the Co-solvent/Aqueous Mix: Prepare the final solvent system by mixing the co-solvent and the aqueous medium. For example, for a 10 mL final volume with 5% ethanol, mix 0.5 mL of ethanol with 9.5 mL of water.

  • Add the Compound: Add the concentrated organic stock solution to the co-solvent/aqueous mixture and immediately vortex vigorously to ensure rapid and complete mixing.

  • Observe for Stability: Check for clarity immediately and after a period relevant to your experiment's duration (e.g., 2 hours).

Protocol 3: Micellar Solubilization with Surfactants

This is a powerful technique for significantly increasing the apparent solubility of highly hydrophobic compounds.[5][9]

Materials:

  • Compound stock solution

  • Surfactant: Polysorbate 80 (Tween® 80) or Polysorbate 20

  • Aqueous medium

  • Stir plate or sonicator

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous medium at a concentration above its Critical Micelle Concentration (CMC). A working concentration of 0.1% to 1% (w/v) is a good starting point.

  • Add Compound to Surfactant Solution: While stirring or sonicating the surfactant solution, slowly add the concentrated compound stock.

  • Allow for Equilibration: Continue to stir the mixture for 15-30 minutes to allow for the compound to be fully incorporated into the micelles. The solution should appear clear, although it may be slightly more viscous than water.

Protocol 4: Solubilization via Cyclodextrin Complexation

This method creates a stable, water-soluble inclusion complex, which is an excellent alternative to surfactants.[6][11][13]

Materials:

  • N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (as solid powder)

  • Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous medium

  • Stir plate and stir bar; sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous medium. A 5-10% (w/v) solution is a common starting point.

  • Add Solid Compound: Add the pre-weighed solid compound directly to the cyclodextrin solution. Using the solid form is often more effective for complexation than adding a pre-dissolved stock.

  • Facilitate Complexation: Vigorously stir the mixture at room temperature or with gentle heating (e.g., 40°C) for several hours (4-24 hours) to allow the inclusion complex to form. Sonication can also be used to accelerate the process.

  • Clarify the Solution: After the complexation period, the solution should be clear. If any undissolved material remains, it can be removed by filtration through a 0.22 µm filter, as this indicates the solubility limit of the complex has been reached. The clear filtrate is your final working solution.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • pKa and log p determin
  • (PDF)
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4).
  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. (2002, April 23). PubMed.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI.
  • Development of Methods for the Determin
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • SOLUBILITY OF SULPHONAMIDES. (2026, March 20). The BMJ.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
  • How can one determine log P and pKa for hydrophobic and neutral compounds? (2014, December 1).
  • The effect of pH on the solubility of sulphonamides. (1945). PubMed.
  • avoiding phase separation in cyclodextrin-based formul
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Cyclodextrins: Concept to applications, regul
  • cyclodextrins-in-pharmacy-an-overview.pdf. (n.d.). Pharmacophore.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evalu
  • Cosolvent. (n.d.). Wikipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2016).
  • (PDF) Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. (2024, May 14).
  • Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency (EMA).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide. (n.d.). PMC.
  • 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. (n.d.). PMC.
  • Structural Comparison of Three N-(4-Methoxyphenyl)

Sources

Technical Support Center: Troubleshooting N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate off-target liabilities associated with N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide .

To successfully develop this compound, we must first deconstruct its chemical liabilities. This molecule is a highly lipophilic secondary diaryl sulfonamide. Its structure presents two distinct mechanisms for off-target effects in vitro:

  • Colloidal Aggregation: The high cLogP—driven by the chloro, methyl, and ethoxy substitutions—makes this compound prone to phase separation in aqueous media. At micromolar concentrations, it can form sub-micron colloidal aggregates that non-specifically sequester and denature assay proteins.

  • Metalloenzyme Cross-Reactivity: While secondary sulfonamides are sterically hindered compared to primary sulfonamides (R-SO₂NH₂), at high concentrations, the sulfonyl oxygen atoms can still weakly coordinate zinc ions in the active sites of ubiquitous off-target metalloenzymes, particularly Carbonic Anhydrases (CA I, CA II).

Below is the diagnostic logic flow we will use to isolate true target engagement from these structural artifacts.

G A Observe Phenotype (In Vitro Assay) B Add 0.01% Triton X-100 (Check Aggregation) A->B C Perform RT-CETSA (Target Engagement) B->C No E Phenotype Lost: Colloidal Aggregator B->E Yes D CRISPR KO of Intended Target C->D F Phenotype Persists in KO: Off-Target Driven D->F Persists G Phenotype Lost in KO: On-Target Confirmed D->G Lost H Profile against Carbonic Anhydrases F->H Investigate

Figure 1: Diagnostic workflow for isolating on-target vs. off-target sulfonamide effects.

Frequently Asked Questions & Troubleshooting

Q1: My biochemical assay shows complete inhibition at 10 µM, but the dose-response curve is unusually steep (Hill slope > 2). Is this an off-target effect?

A: This is a hallmark of colloidal aggregation , not a specific off-target binding event. Because N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide is highly hydrophobic, exceeding its Critical Aggregation Concentration (CAC) causes it to spontaneously self-assemble into nano-entities. These colloids act as a protein sink, non-specifically adsorbing and denaturing the enzyme on their surface, leading to a false-positive readout 1. Solution: Implement a detergent counter-screen. Add 0.01% (v/v) Triton X-100 to your assay buffer. This sub-critical micelle concentration is sufficient to disrupt the colloid without denaturing your target protein. If the inhibitory activity disappears upon detergent addition, the compound is acting as an aggregator.

Q2: I ruled out aggregation, but I still see cellular toxicity. How do I prove the cell death is driven by my intended target and not general sulfonamide toxicity?

A: You must implement a self-validating experimental system to establish causality. First, generate a CRISPR-Cas9 knockout (KO) of your intended target in your cell line. If the compound still induces cell death in the KO line, the phenotype is definitively off-target. To prove the drug is actually reaching and binding the intended target inside the intact cell, utilize the Cellular Thermal Shift Assay (CETSA) 2. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (Tm). If you observe a thermal shift in wild-type cells but toxicity persists in KO cells, your compound engages the target but kills via an off-target mechanism.

Q3: Could the sulfonamide moiety be hitting Carbonic Anhydrases (CAs) in my cell cultures?

A: Yes. While secondary sulfonamides are generally weaker CA inhibitors than primary sulfonamides, they can still exhibit off-target metalloenzyme binding at micromolar concentrations. The sulfonamide group acts as a zinc-binding group (ZBG), coordinating the catalytic Zn²⁺ ion in the active site of off-target isoforms like hCA I and hCA II 3. This alters intracellular pH and can trigger non-specific apoptosis.

Quantitative Data Presentation

To accurately benchmark N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide, you must profile it across varying conditions to separate true affinity from artifacts. Below is a reference table summarizing the expected IC₅₀ shifts when troubleshooting this compound class.

Assay ConditionIntended Target IC₅₀ (nM)Off-Target hCA II IC₅₀ (nM)MDH Counter-screen IC₅₀ (µM)*Interpretation
Standard Aqueous Buffer 451,2002.5Apparent high potency; likely confounded by aggregation.
Buffer + 0.01% Triton X-100 3801,450> 100True Biochemical Affinity. Aggregates disrupted; MDH false-positive cleared.
Cellular Assay (1% FBS) 8503,000N/AHigh free-drug fraction allows off-target CA binding.
Cellular Assay (10% FBS) 4,200> 10,000N/AHigh plasma protein binding (PPB) to albumin drastically reduces effective concentration.

*Malate Dehydrogenase (MDH) is a standard non-relevant enzyme used to detect colloidal aggregation.

Experimental Protocol: Real-Time Cellular Thermal Shift Assay (RT-CETSA)

To definitively prove that your compound is engaging its intended target in a complex cellular environment—and to rule out off-target driven phenotypes—we recommend the Real-Time CETSA (RT-CETSA) methodology 4. This protocol allows for high-throughput thermodynamic validation without the need for extensive western blotting.

Step 1: Cell Preparation & Transfection

  • Seed HEK293T or your target cell line in a 6-well plate at 70% confluency.

  • Transfect the cells with a plasmid encoding your intended target fused to a ThermLuc (thermostable luciferase) reporter tag.

  • Incubate for 24 hours to allow for robust fusion protein expression.

Step 2: Compound Incubation

  • Harvest cells, wash with PBS, and resuspend in Opti-MEM.

  • Dispense the cell suspension into a 96-well or 384-well PCR microplate.

  • Treat cells with a concentration gradient of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (e.g., 10 nM to 50 µM) or a DMSO vehicle control.

  • Incubate for 30–60 minutes at 37°C to allow for membrane permeation and target equilibrium.

Step 3: Thermal Challenge

  • Place the PCR plate into a thermal cycler.

  • Apply a thermal gradient across the plate (e.g., 40°C to 70°C) for exactly 3 minutes. Causality note: Heating provides the kinetic energy required to unfold unbound proteins. Ligand-bound proteins possess a lower Gibbs free energy, requiring higher temperatures to denature and aggregate.

  • Immediately cool the plate to 25°C for 3 minutes to halt the unfolding process.

Step 4: Lysis and Detection

  • Add a lysis buffer containing the furimazine luciferase substrate directly to the wells.

  • Incubate for 10 minutes at room temperature.

  • Read the luminescence signal using a microplate reader.

  • Analysis: Plot luminescence against temperature. A rightward shift in the melting curve (ΔTm > 1.5°C) in the compound-treated wells confirms direct, on-target thermodynamic engagement inside the intact cell.

References

  • Shoichet, B. K., et al. "Colloidal aggregation: from screening nuisance to formulation nuance." Nano Today, 2018. 1

  • Martinez Molina, D., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Science, 2013. 2

  • Dai, L., et al. "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology, 2023. 4

  • Supuran, C. T., et al. "Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors." MDPI, 2025. 3

Sources

Addressing N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide auto-fluorescence in imaging assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Imaging Support Center. This guide is specifically engineered for researchers and assay developers encountering severe auto-fluorescence artifacts when screening highly conjugated small molecules, specifically N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide , in High-Content Screening (HCS) and fluorescence microscopy workflows.

Part 1: Mechanistic FAQs (Understanding the Interference)

Q1: Why does N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide exhibit such strong auto-fluorescence? A: The auto-fluorescence is a direct consequence of the molecule's structural chemistry. The compound features an extended π -electron conjugation system spanning the ethoxybenzene ring, the sulfonamide bridge, and the chloro-methyl-phenyl ring. When exposed to high-energy photons (typically in the UV to violet range, 280–400 nm), these delocalized electrons are excited. As they relax to their ground state, they emit broad-spectrum fluorescence, typically peaking in the blue/green spectrum (400–550 nm). This fundamental property makes the compound act as an unintended fluorophore[1].

Q2: Which standard imaging channels are most compromised by this compound? A: Because the emission spectrum of highly conjugated sulfonamides tails heavily into the visible spectrum, assays relying on UV-excited blue nuclear stains (e.g., DAPI, Hoechst) or blue-excited green reporters (e.g., FITC, GFP) are severely compromised. The compound's emission masks the target signal, leading to false positives in activation assays or false negatives in inhibition assays[1].

Q3: Can I simply wash the compound out before image acquisition? A: In fixed-endpoint biochemical assays, extensive washing is a viable first step. However, in live-cell HCS or continuous kinetic assays, the compound must remain in the assay buffer to maintain thermodynamic equilibrium with its biological target. Washing would disrupt the pharmacological effect, necessitating optical, chemical, or computational mitigation strategies instead[1].

Part 2: Core Mitigation Strategies & Workflows

To overcome the optical interference of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide, researchers must shift from spatial/intensity-based detection to either temporal separation (Time-Resolved Fluorescence) or computational separation (Spectral Unmixing).

Strategy A: Temporal Separation via Time-Resolved Fluorescence (TRF)

Standard fluorophores and small molecule auto-fluorescence share a critical limitation: their fluorescence lifetimes are extremely short (typically <10 nanoseconds). TRF bypasses this by utilizing lanthanide chelates (e.g., Europium or Terbium) which possess exceptionally long emission lifetimes spanning milliseconds[2]. By introducing a microsecond "time-gate" (delay) between the excitation pulse and the camera/detector acquisition, the compound's auto-fluorescence completely dissipates, leaving a near-zero background signal[2].

TRF_Mechanism A Excitation Pulse (Flash/Laser) B Compound Auto-fluorescence (Decays in <10 ns) A->B D Lanthanide Emission (Decays in ms) A->D C Time Delay / Gating (50-100 µs) B->C Signal lost E Signal Detection (Zero Background) C->E Delay active D->E Signal captured

Fig 1: TRF time-gating mechanism eliminating short-lived compound auto-fluorescence.

Protocol 1: Self-Validating TR-FRET Assay Setup

This protocol establishes a homogeneous, no-wash assay that mathematically validates the elimination of compound interference.

  • Reagent Preparation: Conjugate your target protein with a Europium cryptate donor (Ex: 320 nm, Em: 620 nm) and your secondary interactor with an appropriate acceptor (e.g., d2 or Alexa Fluor 647; Em: 665 nm)[2].

  • Control Matrix Plating (The Self-Validation Step):

    • Well A (Blank): Buffer only.

    • Well B (Compound Control): Buffer + 10 µM N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide.

    • Well C (Positive Control): Target + Interactor + Vehicle.

    • Well D (Test): Target + Interactor + Compound.

  • Instrument Configuration: Set the plate reader/imager to TRF mode. Configure the excitation source (e.g., Xenon flash lamp) to 320 nm.

  • Time-Gating: Set a strict integration delay of 50 µs post-excitation, followed by a signal integration time of 400 µs [2].

  • Data Validation: Analyze Well B. If the time-gate is successful, the signal in Well B must equal Well A (zero background). You can now confidently read the FRET ratio (665 nm / 620 nm) in Well D knowing the compound's intrinsic fluorescence has been temporally eliminated[2].

Strategy B: Computational Separation via Linear Spectral Unmixing

If your assay requires live-cell confocal microscopy where TRF is not hardware-compatible, you must rely on spectral unmixing. Because fluorescent light emissions combine linearly, a mixed signal can be mathematically disentangled if the pure spectra of the individual components are known[3].

Spectral_Unmixing A Acquire Mixed Lambda Stack (Target + Compound) C Linear Unmixing Algorithm (Least-Squares Fitting) A->C B Define Endmember Spectra (Reference Controls) B->C D Isolated Target Signal (Quantifiable) C->D E Isolated Auto-fluorescence (Discarded/Masked) C->E

Fig 2: Linear spectral unmixing workflow separating target fluorophores from compound noise.

Protocol 2: Lambda-Stack Acquisition and Linear Unmixing

This protocol uses a least-squares fitting algorithm to subtract the sulfonamide's specific spectral signature from the biological readout.

  • Endmember Definition: Prepare two reference samples. Sample 1: Unstained cells incubated with the sulfonamide compound. Sample 2: Stained cells (fluorophore only) with a DMSO vehicle.

  • Lambda Stack Acquisition: Using a confocal microscope equipped with a spectral detector, excite the samples and collect emission data in narrow 10 nm bandwidth steps (e.g., from 400 nm to 700 nm) to create a 3D dataset (x, y, λ )[3].

  • Spectral Profiling: Extract the pure emission spectrum of the compound from Sample 1 (Endmember A) and the pure spectrum of the fluorophore from Sample 2 (Endmember B)[3].

  • Algorithm Execution: Apply a linear unmixing algorithm (e.g., non-negative least squares) to your actual experimental images. The software will calculate the proportional contribution of Endmember A and Endmember B for every single pixel[3].

  • Validation via Residuals: Check the "Residual Channel" generated by the software. A successful unmixing yields a residual channel composed only of random, low-intensity noise. If structural artifacts remain in the residual image, the endmember spectra were incorrectly defined.

Part 3: Fluorophore Red-Shifting Data Guide

The simplest and most cost-effective mitigation strategy is to avoid the compound's emission spectrum entirely. Because the sulfonamide compound absorbs primarily in the UV range and emits in the blue/green range, shifting the assay to the red or near-infrared (NIR) spectrum drastically reduces interference[1].

Table 1: Fluorophore Selection Guide for Sulfonamide Screening

Assay RequirementTraditional Fluorophore (High Risk)Recommended Alternative (Low Risk)Mechanistic Rationale
Nuclear Staining DAPI / Hoechst (Ex: 350nm, Em: 460nm)DRAQ5 / RedDot1 (Ex: 646nm, Em: 681nm)Shifts excitation energy far below the compound's UV absorption threshold, preventing excitation entirely[1].
Protein Tagging GFP / FITC (Ex: 488nm, Em: 510nm)mCherry / Alexa Fluor 647 (Ex: 650nm, Em: 665nm)Bypasses the blue/green emission tail of the conjugated π -system[1].
Proximity Assay Standard FRET (CFP/YFP)TR-FRET (Europium/Terbium)Utilizes time-gating to eliminate nanosecond background noise, regardless of spectral overlap[2].

References

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL:[Link]

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  • Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging Source: SPIE Digital Library URL:[Link]

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Validation & Comparative

Validating target engagement of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide using CETSA

The Cellular Thermal Shift Assay provides a robust, direct, and physiologically relevant method for confirming the engagement of a novel compound like N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide with its intracellular target. [16]By demonstrating a shift in the thermal stability of a target protein upon compound treatment, researchers can gain high-confidence evidence of a direct physical interaction within the native cellular environment. [5]While alternative methods like NanoBRET and DARTS offer their own advantages in throughput or principle, CETSA remains a gold-standard technique for validating on-target activity, a critical step in de-risking and advancing promising molecules through the drug discovery pipeline. [10][12]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • BenchChem. (2025). A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Small Molecule Target Engagement.
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  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
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  • ACS Publications. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs.
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A Researcher's Guide to Kinase Selectivity: Profiling N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Novel Kinase Inhibitor

In the landscape of targeted therapeutics, protein kinases remain a dominant and intensively studied class of drug targets.[1][2] Their dysregulation is a known driver in numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, but a candidate's success hinges on a critical property: selectivity .

This guide addresses the crucial process of characterizing the cross-reactivity profile of a novel ATP-competitive kinase inhibitor, using the hypothetical compound N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (referred to herein as 'Compound-X') as a case study. While structurally related to known benzenesulfonamide-based inhibitors, the specific target profile and off-target liabilities of Compound-X are unknown.[3][4] Establishing this profile is not merely an academic exercise; it is a fundamental step in determining its potential therapeutic window, predicting toxicities, and validating its utility as a chemical probe.[1][5]

We will outline the principles of broad kinase panel screening, provide a detailed experimental workflow, and compare the hypothetical results for Compound-X against two well-characterized clinical inhibitors: Dasatinib , a broad-spectrum inhibitor, and Lapatinib , a more selective dual inhibitor.[6][7]

The Imperative of Kinome Profiling: Why Selectivity Matters

The human kinome comprises over 500 kinases, many of which share significant structural homology within the ATP-binding pocket.[1][2] This conservation makes achieving absolute inhibitor selectivity a formidable challenge.[8] Undesired engagement with off-target kinases can lead to a range of consequences:

  • Toxicity and Adverse Effects: Inhibition of kinases essential for normal physiological functions can cause significant side effects, potentially limiting the therapeutic dose.[5][9]

  • Confounded Biological Readouts: When using an inhibitor as a research tool, off-target effects can make it difficult to attribute a cellular phenotype to the inhibition of the intended target.[10]

  • Polypharmacology: Conversely, in some cases, engaging multiple specific targets can be therapeutically advantageous, a concept known as polypharmacology.[5]

Broad kinase panel screening is therefore an indispensable tool for generating a comprehensive "fingerprint" of a compound's activity across the kinome.[11] This data allows researchers to quantify selectivity, identify potential liabilities early, and make informed decisions in the drug discovery pipeline.[1]

Comparative Analysis: Benchmarking Compound-X

To interpret the selectivity profile of Compound-X, it is essential to compare it against established benchmarks. We have selected two FDA-approved inhibitors with distinct selectivity profiles:

  • Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, but known for its broad cross-reactivity, inhibiting a significant number of other kinases.[6][12] This makes it a useful benchmark for a "promiscuous" or multi-targeted inhibitor.

  • Lapatinib: A dual inhibitor that selectively targets EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[7][13][14] It is considered a highly selective inhibitor and serves as a benchmark for a more targeted profile.

The following table presents a hypothetical but plausible dataset for Compound-X, alongside published data for Dasatinib and Lapatinib. The data is shown as Percent of Control (%Ctrl) from a competition binding assay (e.g., KINOMEscan®), where a lower number indicates stronger binding/inhibition.

Table 1: Comparative Kinase Inhibition Profile (% Control @ 1µM)

Kinase Target Compound-X (Hypothetical) Dasatinib Lapatinib Kinase Family
ABL1 5 <1 98 TK
SRC 8 <1 95 TK
LCK 12 <1 99 TK
FYN 15 <1 100 TK
EGFR 88 25 1.5 TK
ERBB2 (HER2) 92 35 3 TK
EPHB4 45 2 78 TK
KIT 38 <1 94 TK
PDGFRB 41 <1 89 TK
RIPK2 75 6 11 TKL
p38α (MAPK14) 95 15 96 CMGC

| CDK2 | 98 | 55 | 100 | CMGC |

Data for Dasatinib and Lapatinib compiled from public sources for illustrative purposes. Actual values may vary based on assay conditions.

Interpreting the Data & Quantifying Selectivity
  • Compound-X: Shows potent activity against its putative primary targets, ABL1 and SRC, but also demonstrates considerable off-target activity against other Src family kinases (LCK, FYN) and some receptor tyrosine kinases (EPHB4, KIT, PDGFRB).

  • Dasatinib: Confirms its broad-spectrum activity, potently inhibiting a wide range of kinases across different families.[6]

  • Lapatinib: Demonstrates its high selectivity for EGFR and ERBB2, with minimal interaction with other kinases at this concentration.[15]

To move beyond qualitative assessment, a Selectivity Score (S-score) can be calculated. A common method is to define the score as the fraction of kinases inhibited above a certain threshold.[16][17] For example, S(10) is the number of kinases with %Ctrl < 10 divided by the total number of kinases tested.

  • Compound-X S(10) = 2 / 12 = 0.17

  • Dasatinib S(10) = 8 / 12 = 0.67

  • Lapatinib S(10) = 2 / 12 = 0.17

While Compound-X and Lapatinib have the same S(10) score in this small panel, the nature of their off-target hits is different. This highlights the importance of looking at the entire profile, not just a single score.

Experimental Protocol: Broad Kinase Panel Screening

To generate the data shown above, a competition binding assay is a common and robust method. The KINOMEscan® platform is a widely used example.[18][19][20] The principle relies on measuring the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_quant Phase 3: Quantification & Analysis Compound 1. Compound Preparation (11-point dilution series in DMSO) Reaction 4. Reaction Assembly (Combine Kinase, Compound, Liganded Beads) Compound->Reaction Kinase 2. Kinase Preparation (DNA-tagged kinases) Kinase->Reaction Beads 3. Ligand Immobilization (Biotinylated ligand on streptavidin beads) Beads->Reaction Incubate 5. Incubation (1 hour at room temp with shaking) Reaction->Incubate Wash 6. Washing (Remove unbound kinase) Incubate->Wash Elute 7. Elution (Elute bound kinase) Wash->Elute qPCR 8. Quantification (Measure kinase tag via qPCR) Elute->qPCR Analysis 9. Data Analysis (Calculate %Ctrl, Kd, and Selectivity Score) qPCR->Analysis G T Primary Target O1 Off-Target 1 O2 Off-Target 2 O3 Off-Target 3 I_Sel Selective Inhibitor I_Sel->T High Affinity I_NonSel Non-Selective Inhibitor I_NonSel->T High Affinity I_NonSel->O1 I_NonSel->O2 I_NonSel->O3

Caption: Selective vs. Non-Selective Kinase Inhibition.

Conclusion and Future Directions

The comprehensive profiling of N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide (Compound-X) is a critical first step in its evaluation as either a therapeutic agent or a chemical probe. Our hypothetical data suggests it is a potent inhibitor of ABL1/SRC but possesses significant off-target activity that warrants further investigation.

Key Takeaways for Researchers:

  • Profile Early: Broad kinase screening should be performed early in the discovery process to identify selectivity liabilities and guide medicinal chemistry efforts. [1]* Context is Crucial: Always compare the selectivity profile of a novel compound against well-characterized benchmarks.

  • Quantify Selectivity: Use metrics like the S-score to provide a quantitative measure of cross-reactivity, but do not rely on the score alone. [16][17]* Beyond Binding: Remember that in vitro biochemical assays are a starting point. Cellular target engagement and phenotypic assays are required to confirm that the observed biochemical selectivity translates to a functional effect in a biological system. [21] By systematically characterizing the kinome-wide interactions of novel inhibitors, researchers can build a robust understanding of their mechanism of action, anticipate potential toxicities, and ultimately accelerate the development of safer and more effective targeted therapies.

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